molecular formula C9H10ClNO4 B3215833 3-Amino-2-methoxycarbonylbenzoic acid;hydrochloride CAS No. 1167056-61-2

3-Amino-2-methoxycarbonylbenzoic acid;hydrochloride

Cat. No.: B3215833
CAS No.: 1167056-61-2
M. Wt: 231.63 g/mol
InChI Key: INWXAHGEGXAVAH-UHFFFAOYSA-N
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Description

3-Amino-2-methoxycarbonylbenzoic acid;hydrochloride is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of an amino group, a methoxycarbonyl group, and a benzoic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the protection of the amino group using carbamates, which can be installed and removed under relatively mild conditions . The methoxycarbonyl group can be introduced through esterification reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and amination reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of protecting groups and subsequent deprotection steps are crucial in the industrial synthesis to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-methoxycarbonylbenzoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The methoxycarbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions include nitrobenzoic acid derivatives, alcohol derivatives, and various substituted benzoic acids.

Scientific Research Applications

3-Amino-2-methoxycarbonylbenzoic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-methoxycarbonylbenzoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxycarbonyl group can participate in esterification reactions, modifying the activity of enzymes and other proteins. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

    2-Amino-3-methoxybenzoic acid: Similar structure but different positioning of functional groups.

    3-Amino-4-methoxybenzoic acid: Another isomer with a different arrangement of functional groups.

    4-Amino-2-methoxybenzoic acid: Similar functional groups but different positions on the benzene ring.

Uniqueness: 3-Amino-2-methoxycarbonylbenzoic acid;hydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-amino-2-methoxycarbonylbenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4.ClH/c1-14-9(13)7-5(8(11)12)3-2-4-6(7)10;/h2-4H,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWXAHGEGXAVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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